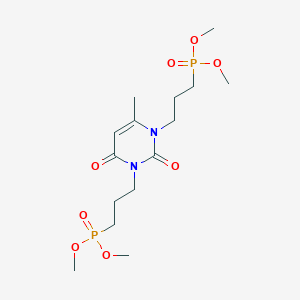
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and phosphonic acid ester groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester typically involves multiple steps. One common method includes the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidine with 3-bromopropylphosphonic acid tetramethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different phosphonic acid esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while nucleophilic substitution can produce various ester derivatives.
Aplicaciones Científicas De Investigación
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the phosphonic acid ester groups can participate in various biochemical reactions. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(2,1-ethanediyl))bis-, tetramethyl ester
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(4,1-butanediyl))bis-, tetramethyl ester
Uniqueness
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is unique due to its specific structure, which includes a 3,1-propanediyl linkage. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different linkages.
Propiedades
Número CAS |
130366-46-0 |
|---|---|
Fórmula molecular |
C15H28N2O8P2 |
Peso molecular |
426.34 g/mol |
Nombre IUPAC |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
Clave InChI |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Key on ui other cas no. |
130366-46-0 |
Sinónimos |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















